molecular formula C17H26N2O8 B4001553 tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate

tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate

Cat. No.: B4001553
M. Wt: 386.4 g/mol
InChI Key: BDCIEUHIFXSQIC-UHFFFAOYSA-N
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Description

Tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate is a useful research compound. Its molecular formula is C17H26N2O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16891579 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Dirhodium-catalyzed phenol and aniline oxidations utilize tert-butyl hydroperoxide and dirhodium caprolactamate for the efficient generation of tert-butylperoxy radicals. These radicals serve as powerful oxidants for phenols and anilines, indicating the potential use of tert-butyl derivatives in oxidative catalysis processes. This method emphasizes the role of tert-butyl groups in enhancing reaction rates and selectivity, offering insights into the development of novel catalysts and oxidation strategies (Ratnikov et al., 2011).

Antioxidant and Stabilization Properties

Investigations into antioxidants and light stabilizers have demonstrated the reactions of indolinone nitroxide and phenoxy radicals, where tert-butyl groups play a significant role. These studies reveal the potential of tert-butyl derivatives in stabilizing polymers against degradation, highlighting their importance in materials science and polymer chemistry (Carloni et al., 1993).

Ligand Design and Complex Chemistry

Research on sterically hindered tripod ligands and their zinc complexes underscores the utility of tert-butyl groups in designing ligands that ensure specific coordination geometries in metal complexes. Such ligands have applications in catalysis, materials science, and the synthesis of coordination compounds (Trösch & Vahrenkamp, 2001).

Single-Molecule Magnets

Studies on rare single-molecule magnets with six-coordinate Ln(III) ions in a trigonal antiprism configuration, facilitated by tert-butyl groups, open new avenues in the field of molecular magnetism. These compounds, exhibiting single-molecule magnet behavior, are crucial for advancing technologies in data storage and quantum computing (Yao et al., 2016).

Nitrosation Reactions

The efficient synthesis of N-nitrosamines using tert-butyl nitrite highlights the tert-butyl group's role in facilitating solvent-free conditions for nitrosation reactions. This research provides a foundation for developing cleaner, more efficient synthetic routes in organic chemistry (Chaudhary et al., 2016).

Properties

IUPAC Name

2-methyl-N-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4.C2H2O4/c1-12-5-6-14(13(11-12)17(18)19)21-10-9-20-8-7-16-15(2,3)4;3-1(4)2(5)6/h5-6,11,16H,7-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCIEUHIFXSQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCNC(C)(C)C)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate
Reactant of Route 2
tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate
Reactant of Route 3
tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate
Reactant of Route 4
tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate
Reactant of Route 5
tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate
Reactant of Route 6
tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.